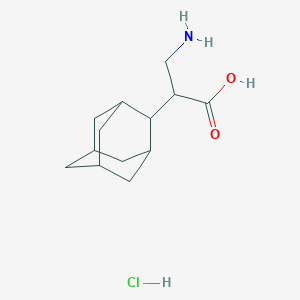
N-ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(m-tolyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(m-tolyl)isonicotinamide, also known as ETP-46321, is a small molecule drug that has shown potential as a therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyran derivatives have been studied for their corrosion inhibition properties. For instance, certain pyran derivatives, characterized by FTIR and Mass spectroscopy, have shown significant inhibition efficiency against the corrosion of mild steel in sulfuric acid solutions. These compounds act as mixed-type inhibitors and adhere to the metal surface through an adsorption mechanism, which is supported by surface analysis techniques like SEM-EDS, XRD, and AFM. Quantum chemical and molecular dynamics simulations further elucidate the interaction between these inhibitors and the metal surface, highlighting the potential of pyran derivatives in corrosion protection applications (Saranya et al., 2020).
Catalysis in Organic Synthesis
Pyran derivatives have also been explored in the field of organic synthesis. Ethylene-N,N-bis(salicylideneiminato)oxovanadium(IV), a catalyst related to pyran structures, has been shown to facilitate the reductive elimination of acylated glycosyl bromides to form glycals, a reaction relevant in both the pyranose and furanose series. This catalytic process utilizes common reagents like zinc, ammonium chloride, and methanol or acetic acid, and acetonitrile, indicating the utility of pyran-related catalysts in organic synthesis (Stick et al., 2002).
Synthesis of Heterocyclic Compounds
The versatility of pyran derivatives extends to the synthesis of heterocyclic compounds. Phosphine-catalyzed [4 + 2] annulations have been employed to synthesize highly functionalized tetrahydropyridines from pyran derivatives, showcasing their role as 1,4-dipole synthons in organic reactions. These reactions achieve excellent yields and regioselectivity, further expanding the synthetic applications of pyran derivatives (Zhu et al., 2003).
Material Science and Surface Chemistry
In material science, pyran derivatives have been utilized in the synthesis and modification of surfaces and materials. For example, a library of substituted tetrahydropyrans has been synthesized through oxidative carbon-hydrogen bond activation and click chemistry. These compounds, with their structural diversity, offer a platform for screening against various biological targets, hinting at the potential of pyran derivatives in developing novel materials with specific biological functions (Zaware et al., 2011).
Propiedades
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-22(17-6-4-5-15(2)13-17)20(23)16-7-10-21-19(14-16)25-18-8-11-24-12-9-18/h4-7,10,13-14,18H,3,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYUQXDIZYQXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(m-tolyl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2426722.png)


![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2426728.png)
![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid](/img/structure/B2426730.png)
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2426732.png)



![3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2426742.png)

![[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2426744.png)
![3-[(4-chlorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2426745.png)